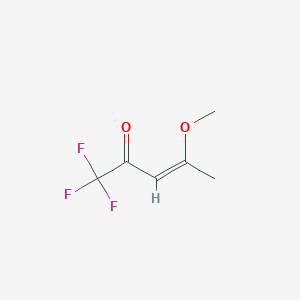

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNIYNVIHHABIV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135351-20-1 | |

| Record name | (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a fluorinated organic compound belonging to the class of β-alkoxy-α,β-unsaturated trifluoromethyl ketones. The presence of the trifluoromethyl group (CF3) imparts unique electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance properties such as lipophilicity, binding affinity, and metabolic resistance. This guide provides a comprehensive overview of the chemical properties, a likely synthetic route, predicted spectroscopic data, reactivity, and potential applications of this compound.

Chemical Structure and Properties

This compound, with the CAS number 102145-82-4, possesses a molecular formula of C6H7F3O2 and a molecular weight of 168.11 g/mol .[1][2] The structure features a trifluoromethyl ketone conjugated with a methoxy-substituted double bond in the E-configuration. This arrangement of functional groups dictates its reactivity, making it susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon of the enone system.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 102145-82-4 | [1][3] |

| Molecular Formula | C6H7F3O2 | [1][2] |

| Molecular Weight | 168.11 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid | (Predicted) |

| Boiling Point | ~103.6 °C at 760 mmHg | (Predicted) |

| Density | ~1.193 g/cm³ | (Predicted) |

Predicted Spectroscopic Data

¹H NMR (Predicted)

-

δ (ppm) ~2.2-2.4 (s, 3H): Methyl protons (CH₃) attached to the double bond.

-

δ (ppm) ~3.8-4.0 (s, 3H): Methoxy protons (OCH₃).

-

δ (ppm) ~6.0-6.2 (s, 1H): Vinylic proton (-CH=).

¹³C NMR (Predicted)

-

δ (ppm) ~18.0-22.0: Methyl carbon (CH₃).

-

δ (ppm) ~58.0-62.0: Methoxy carbon (OCH₃).

-

δ (ppm) ~95.0-100.0: Vinylic carbon (=CH-).

-

δ (ppm) ~115.0-120.0 (q, J ≈ 290 Hz): Trifluoromethyl carbon (CF₃).

-

δ (ppm) ~170.0-175.0: Vinylic carbon (-C(OCH₃)=).

-

δ (ppm) ~180.0-185.0 (q, J ≈ 35 Hz): Carbonyl carbon (C=O).

Infrared (IR) Spectroscopy (Predicted)

-

~2950-3000 cm⁻¹: C-H stretching (alkyl and vinylic).

-

~1710-1730 cm⁻¹: C=O stretching (conjugated ketone).

-

~1600-1620 cm⁻¹: C=C stretching.

-

~1100-1300 cm⁻¹: C-F stretching (strong).

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the trifluoroacetylation of an appropriate enol ether. This method is analogous to the well-established synthesis of similar β-alkoxy-α,β-unsaturated trifluoromethyl ketones.[4]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a stirred solution of 1-methoxypropene (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

-

Addition of Reagent: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the pure this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the enone system, which is further activated by the electron-withdrawing trifluoromethyl group. This makes it a versatile precursor for the synthesis of various heterocyclic compounds.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

A key application of β-alkoxy-α,β-unsaturated trifluoromethyl ketones is in the synthesis of trifluoromethyl-substituted pyrazoles, which are important scaffolds in medicinal chemistry. The reaction proceeds via a condensation reaction with hydrazine derivatives.

Caption: Synthesis of a trifluoromethyl-substituted pyrazole.

This reaction provides a straightforward route to pyrazoles bearing a trifluoromethyl group, a motif found in several marketed drugs, including the COX-2 inhibitor Celecoxib.

Synthesis of Substituted Quinolines

This compound and related compounds can react with aromatic diamines to produce substituted quinolines. This transformation involves an initial nucleophilic substitution of the methoxy group followed by an intramolecular cyclization and aromatization.[5]

Applications in Drug Development

The incorporation of a trifluoromethyl group into organic molecules is a widely used strategy in drug design to improve their pharmacological profiles. The CF₃ group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the acidity or basicity of nearby functional groups.

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its utility as a precursor to trifluoromethylated heterocycles like pyrazoles and quinolines suggests its potential in the following areas:

-

Anti-inflammatory Agents: As a building block for celecoxib analogues and other COX-2 inhibitors.

-

Anticancer Agents: The quinoline core is present in many anticancer drugs, and the trifluoromethyl group can enhance their efficacy.

-

Antimicrobial and Antiviral Drugs: Fluorinated heterocycles often exhibit potent antimicrobial and antiviral activities.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials and its reactivity towards the formation of biologically relevant heterocyclic scaffolds make it an attractive compound for researchers and drug development professionals. Further exploration of its reactivity and applications is likely to uncover new opportunities for the development of novel therapeutics and functional materials.

References

- InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradi

- Process for producing a trifluoro-3-buten-2-one compound.

- Browse Substances by Journal | Synthesis - page 33. ChemSynthesis.

- Preparation method of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one.

- Method for preparation of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones from 1,1,1-trifluoroacetone.

- This compound. LGC Standards.

- Cas no 17129-06-5 (4-Ethoxy-1,1,1-trifluoro-3-buten-2-one).

- Cycloaromatization Reaction of 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-Diaminotoluene: The Unexpected Regioselective Synthesis of 2,4,7,8-Tetrasubstituted Quinolines.

- 102145-82-4 | 2317-3-X1 | SynQuest Labor

- Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. Organic & Biomolecular Chemistry (RSC Publishing).

- Facile Preparation of Di- and Monofluoromethyl Ketones from Trifluoromethyl Ketones via Fluorinated Enol Silyl Ethers | Request PDF.

- 4-Alkoxy-1,1,1-Trichloro-3-Alken-2-ones: Preparation and Applications in Heterocyclic Synthesis.

- Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.

- Mechanisms and Prevention of Trifluoroacetyl

- Reaction of Trifluoromethyl Ketones. IV.1) Cyclization of the Ene Reaction Products of Trifluoromethyl Ketones. J-Stage.

- Catalyst‐Free Trifluoromethoxylation of Silyl Enol Ethers and Allyl Silanes with Bis(trifluoromethyl)peroxide. Refubium - Freie Universität Berlin.

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.

- (E) 4-Methoxy-3-methyl-3-penten-2-one. NIST WebBook.

- The polymerization of isobutyl vinyl ether by trifluoroacetic acid.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. (2008-04-29).

- Trifluoromethyl trifluorovinyl ether | 1187-93-5. ChemicalBook.

- Perfluoro(methyl vinyl ether). Wikipedia.

- Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine | Request PDF.

- Activation of perfluoro(methyl vinyl ether) at Rh(i)

- 4-Methoxy-3-penten-2-one | C6H10O2 | CID 102340. PubChem.

Sources

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one CAS number 102145-82-4

An In-depth Technical Guide to (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one (CAS: 102145-82-4): A Trifluoromethylated Building Block for Advanced Synthesis

Introduction

This compound, registered under CAS number 102145-82-4, is a fluorinated organic compound of significant interest to the chemical and pharmaceutical sciences. As a functionalized β-alkoxy-α,β-unsaturated ketone, it serves as a versatile building block in organic synthesis. The molecule's unique structure, featuring a trifluoromethyl group, an enone system, and a methoxy moiety, imparts a distinct reactivity profile that is highly valuable for constructing complex molecular architectures, particularly heterocyclic systems with potential biological activity.

The incorporation of a trifluoromethyl (-CF3) group is a cornerstone strategy in modern drug design.[1][2] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, synthons like this compound are critical tools for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of new chemical entities. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a stable, yet reactive, organic molecule. Its key properties are summarized below. The "(3E)" prefix in its IUPAC name designates the trans (or entgegen) configuration of the substituents about the carbon-carbon double bond, a crucial detail for stereospecific reactions.

| Property | Value | Source(s) |

| CAS Number | 102145-82-4 | [4][5][6] |

| Molecular Formula | C₆H₇F₃O₂ | [4][7][8] |

| Molecular Weight | 168.11 g/mol | [4][7][9] |

| IUPAC Name | (E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one | [10] |

| Density | 1.193 g/cm³ | [10] |

| Boiling Point | 103.6 °C at 760 mmHg | [10] |

| Flash Point | 17.1 °C | [10] |

| Refractive Index | 1.371 | [10] |

| SMILES | C/C(=C\C(=O)C(F)(F)F)/OC | [8][10] |

| InChIKey | XJNIYNVIHHABIV-ONEGZZNKSA-N | [8][10] |

Synthesis and Mechanistic Insights

The most direct and common synthesis of β-alkoxy vinyl ketones involves the O-alkylation of a β-diketone precursor. For the title compound, the logical starting material is 1,1,1-trifluoro-2,4-pentanedione (TFAC). The reaction proceeds via the formation of the more stable enol isomer, followed by methylation of the enolic hydroxyl group.

Workflow for Synthesis

Caption: Figure 1: Synthetic Workflow for this compound.

Experimental Protocol: O-Methylation of 1,1,1-Trifluoro-2,4-pentanedione

This protocol is a representative procedure based on established methods for ether synthesis from β-dicarbonyls.[11][12]

-

Preparation: In a well-ventilated fume hood, dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in diethyl ether in a three-necked flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Cautiously add a freshly prepared ethereal solution of diazomethane (CH₂N₂) (approx. 1.1 equivalents) dropwise to the stirred solution. Causality Note: Diazomethane is a highly effective but hazardous methylating agent. The reaction is typically rapid and exothermic; slow addition at 0 °C is crucial to control the reaction rate and minimize side reactions. Alternative, safer methylating agents like dimethyl sulfate with a non-nucleophilic base can also be used.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed. The disappearance of the enol proton signal can also be monitored by ¹H NMR spectroscopy on aliquots.

-

Quenching: Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane dissipates and gas evolution ceases.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, its characteristic features can be reliably predicted.

-

¹H NMR: The spectrum is expected to be simple. A singlet for the vinyl proton (-CH=) would appear downfield (δ ≈ 5.5-6.0 ppm). Two singlets for the two distinct methyl groups (one attached to the double bond, C5-H₃, and one from the methoxy group, O-CH₃) would be observed in the upfield region (δ ≈ 2.0-4.0 ppm).

-

¹³C NMR: Key signals would include the carbonyl carbon (C2, δ ≈ 180-190 ppm, quartet due to coupling with F), the trifluoromethyl carbon (C1, δ ≈ 115-125 ppm, quartet), the olefinic carbons (C3 and C4), and the two methyl carbons.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected, typically in the range of δ = -75 to -80 ppm (relative to CFCl₃).[13]

-

IR Spectroscopy: The spectrum will be dominated by strong absorption bands corresponding to the C=O stretch (conjugated ketone, ~1680-1700 cm⁻¹) and the C=C stretch (~1600-1620 cm⁻¹). A strong C-F stretching band will also be present (~1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 168. Characteristic fragmentation patterns would likely involve the loss of a methyl radical (-CH₃), carbon monoxide (-CO), or the trifluoromethyl group (-CF₃).[8]

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of its functional groups. The potent electron-withdrawing nature of the trifluoroacetyl group renders the β-carbon of the enone system highly electrophilic, making it an excellent substrate for Michael (1,4-conjugate) additions.

Application in Heterocyclic Synthesis: Pyrano[2,3-c]pyrazoles

This building block is particularly useful in multi-component reactions to rapidly generate molecular complexity. For instance, it can be employed in the synthesis of pyrano[2,3-c]pyrazole derivatives, a class of compounds known for a range of biological activities including antimicrobial and anti-inflammatory properties.[7]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 102145-82-4|1,1,1-Trifluoro-4-methoxypent-3-en-2-one|BLD Pharm [bldpharm.com]

- 5. 1,1,1-TRIFLUORO-4-METHOXY-3-PENTEN-2-ONE | 102145-82-4 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. aablocks.com [aablocks.com]

- 8. PubChemLite - this compound (C6H7F3O2) [pubchemlite.lcsb.uni.lu]

- 9. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 5709222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Enone

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a fluorinated organic compound belonging to the class of α,β-unsaturated ketones, often referred to as enones. The presence of a trifluoromethyl (-CF3) group, a methoxy (-OCH3) group, and a conjugated enone system imparts a unique combination of electronic and steric properties to the molecule, making it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry.

The trifluoromethyl group is a key pharmacophore in modern drug design. Its high electronegativity and lipophilicity can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and bioavailability. The enone functionality, on the other hand, is a versatile reactive handle, participating in a variety of chemical transformations, including conjugate additions and cycloadditions. The methoxy group, acting as an electron-donating group, modulates the reactivity of the enone system.

This technical guide provides a comprehensive overview of the molecular structure of this compound, delving into its synthesis, spectroscopic characterization, and potential applications, with a focus on providing actionable insights for professionals in the fields of chemical research and drug development.

Molecular Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the cornerstone of any in-depth analysis.

| Identifier | Value | Source |

| Chemical Formula | C6H7F3O2 | |

| CAS Number | 102145-82-4 | |

| Molecular Weight | 168.11 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C/C(=C\C(=O)C(F)(F)F)/OC | |

| InChI | InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+ | |

| Predicted Boiling Point | 103.6 °C at 760 mmHg | |

| Predicted Density | 1.193 g/cm³ |

Synthesis and Mechanistic Considerations

The synthesis of β-alkoxy-α,β-unsaturated trifluoromethyl ketones, such as this compound, is typically achieved through the trifluoroacetylation of a corresponding enol ether. This reaction leverages the high electrophilicity of trifluoroacetic anhydride (TFAA).

A plausible and commonly employed synthetic route is the reaction of 4-methoxypent-3-en-2-one with trifluoroacetic anhydride in the presence of a mild base, such as pyridine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation: To a solution of 4-methoxypent-3-en-2-one (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.1 equivalents) dropwise.

-

Reaction: To this stirred solution, add trifluoroacetic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Trifluoroacetic anhydride is highly reactive towards water, and its hydrolysis would lead to the formation of trifluoroacetic acid, reducing the yield of the desired product.

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

-

Low Temperature (0 °C): The acylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Pyridine as a Base: Pyridine acts as a scavenger for the trifluoroacetic acid formed during the reaction, driving the equilibrium towards the product. It is a sufficiently weak base to not induce significant side reactions with the enone system.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules.

¹H NMR (Predicted):

-

Vinyl Proton (-CH=): A singlet is expected in the region of 5.5-6.5 ppm. The exact chemical shift will be influenced by the electron-donating methoxy group and the electron-withdrawing trifluoroacetyl group.

-

Methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group is anticipated around 3.8-4.2 ppm.

-

Methyl Protons (-CH₃): A singlet for the three protons of the methyl group at the 4-position should appear in the upfield region, likely between 2.0-2.5 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 180-190 ppm, is expected for the ketone carbonyl carbon. The electron-withdrawing effect of the trifluoromethyl group will shift this signal downfield.

-

Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with the three fluorine atoms) is expected in the region of 115-125 ppm.

-

Olefinic Carbons (-CH=C-): Two signals for the double bond carbons are anticipated between 100-160 ppm. The carbon attached to the methoxy group will be further downfield.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm is characteristic of the methoxy carbon.

-

Methyl Carbon (-CH₃): An upfield signal around 20-30 ppm is expected for the methyl carbon.

¹⁹F NMR (Predicted):

-

A singlet for the three equivalent fluorine atoms of the -CF₃ group is expected. The chemical shift will be dependent on the solvent and the internal standard used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the conjugated ketone carbonyl group. The electronegativity of the trifluoromethyl group will likely shift this absorption to a higher wavenumber compared to a non-fluorinated enone.

-

C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹ is expected for the carbon-carbon double bond of the enone system.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bonds of the trifluoromethyl group.

-

C-O Stretch: An absorption band in the region of 1200-1250 cm⁻¹ is expected for the C-O bond of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.11 g/mol ).

-

Fragmentation: Common fragmentation pathways would involve the loss of the trifluoromethyl group ([M-CF₃]⁺), the methoxy group ([M-OCH₃]⁺), and the acetyl group ([M-COCH₃]⁺).

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the enone system and the influence of the trifluoromethyl group.

Caption: Key reaction pathways of the target enone.

-

Conjugate Addition: The β-carbon of the enone is highly electrophilic and susceptible to attack by a wide range of nucleophiles, including organocuprates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions with electron-rich dienes, leading to the formation of six-membered rings.

-

Synthesis of Heterocycles: The 1,3-dielectrophilic nature of the enone system makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic compounds. For example, reaction with hydrazine or hydroxylamine derivatives can lead to the formation of pyrazoles and isoxazoles, respectively. These heterocyclic motifs are prevalent in many pharmaceutical agents.

Relevance in Drug Development

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] The trifluoromethyl group can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with the target protein, and modulate the pKa of nearby functional groups.

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. Its ability to undergo a variety of chemical transformations allows for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the drug discovery process.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a reactive enone system and a property-modulating trifluoromethyl group. This guide has provided a comprehensive overview of its molecular structure, synthesis, and reactivity, highlighting its potential as a valuable tool for researchers in organic synthesis and drug development. A thorough understanding of its chemical and physical properties, as outlined in this document, is crucial for its effective utilization in the design and synthesis of novel chemical entities with desired biological activities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Siqueira, G. M., et al. (2025). (3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one. ResearchGate. [Link]

-

SpectraBase. (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

Sources

Spectroscopic Data for (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the compound's spectral characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures, ensuring a robust and reliable analysis.

Introduction

This compound, with the chemical formula C₆H₇F₃O₂ and CAS number 102145-82-4, is a fluorinated enone of significant interest in synthetic chemistry.[1][2][3] The presence of the trifluoromethyl group imparts unique electronic properties, influencing its reactivity and potential applications as a versatile building block. A thorough spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural characteristics. This guide will detail the expected features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structure of this compound features a conjugated system comprising a carbonyl group and a carbon-carbon double bond. This conjugation, along with the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, dictates the molecule's spectroscopic signature.

Sources

An In-Depth Technical Guide to (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of Trifluoromethylated Enones in Medicinal Chemistry

The incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern drug design.[1][2] Among these, the trifluoromethyl (CF3) group holds a privileged position due to its profound impact on a molecule's physicochemical and biological properties.[1] The CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the pKa of neighboring functional groups, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[1][3]

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a β-alkoxyvinyl trifluoromethyl ketone, is a versatile and highly reactive building block that embodies the strategic advantages of trifluoromethylation. Its conjugated enone system, activated by the potent electron-withdrawing trifluoromethyl group, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Physicochemical Properties

The correct IUPAC name for the compound is This compound . The "(3E)" designation specifies the stereochemistry of the double bond, where the higher priority groups on each carbon of the double bond are on opposite sides.

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The following table summarizes key computed and, where available, experimental data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 102145-82-4 | [4] |

| Molecular Formula | C6H7F3O2 | [5] |

| Molecular Weight | 168.11 g/mol | [5] |

| Monoisotopic Mass | 168.03981 Da | [5] |

| Density | 1.193 g/cm³ (predicted) | |

| Boiling Point | 103.6 °C at 760 mmHg (predicted) | |

| Flash Point | 17.1 °C (predicted) | |

| logP | 1.668 (predicted) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of β-alkoxyvinyl trifluoromethyl ketones is typically achieved through the condensation of a ketone or its equivalent with a trifluoroacetylating agent. The following protocol is a well-established method adapted from procedures for analogous compounds.

Reaction Principle:

The synthesis involves the reaction of acetone dimethyl acetal with trifluoroacetic anhydride. The acetone dimethyl acetal serves as a protected form of acetone, which, under the reaction conditions, generates a nucleophilic enol ether. This enol ether then attacks the highly electrophilic carbonyl carbon of trifluoroacetic anhydride, followed by the elimination of a methoxy group and trifluoroacetic acid to yield the desired product.

Experimental Protocol:

Materials:

-

Acetone dimethyl acetal

-

Trifluoroacetic anhydride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve acetone dimethyl acetal (1.0 eq) in anhydrous dichloromethane (DCM).[6]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Reagents: Add anhydrous pyridine (1.1 eq) to the stirred solution. Subsequently, add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless to pale yellow liquid.[8]

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical. The following are predicted and expected spectroscopic data for this compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.0-6.2 ppm (s, 1H, =CH)

-

δ 3.8-4.0 ppm (s, 3H, -OCH₃)

-

δ 2.2-2.4 ppm (s, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 180-185 ppm (q, C=O)

-

δ 170-175 ppm (C-OCH₃)

-

δ 115-120 ppm (q, J(C-F) ≈ 290 Hz, CF₃)

-

δ 95-100 ppm (=CH)

-

δ 55-60 ppm (-OCH₃)

-

δ 20-25 ppm (-CH₃)

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ -75 to -80 ppm (s, CF₃)[9]

-

-

Infrared (IR, neat):

-

ν ≈ 1720-1740 cm⁻¹ (C=O stretch, strong)

-

ν ≈ 1620-1640 cm⁻¹ (C=C stretch, medium)

-

ν ≈ 1100-1300 cm⁻¹ (C-F stretch, strong)

-

-

Mass Spectrometry (EI):

-

m/z (relative intensity): 168 [M]⁺, 153 [M-CH₃]⁺, 99 [M-CF₃]⁺. Predicted m/z for [M+H]⁺ is 169.04709.[5]

-

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the conjugated system. The powerful electron-withdrawing effect of the trifluoromethyl group renders both the carbonyl carbon and the β-carbon highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions:

The compound can undergo both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). The regioselectivity of the addition is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, such as amines, thiols, and cuprates, generally favor 1,4-addition.

Causality behind Experimental Choices: The choice of a "hard" or "soft" nucleophile allows for the selective formation of either a tertiary alcohol (from 1,2-addition) or a β-substituted ketone (from 1,4-addition), respectively. This control is fundamental in designing synthetic routes to complex molecules.

Cycloaddition Reactions:

This compound is an excellent dienophile in Diels-Alder reactions and a valuable partner in other cycloaddition reactions, such as [3+2] cycloadditions.[10][11] The electron-deficient nature of the double bond, enhanced by the CF₃ group, accelerates these reactions.

Authoritative Grounding: The utility of trifluoromethylated enones in cycloaddition reactions for the synthesis of complex heterocyclic systems is well-documented in the literature.

Diagram of Reaction Pathways

Caption: Reaction pathways of this compound.

Applications in Drug Development

The unique reactivity profile of this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.

Synthesis of Heterocyclic Compounds:

This enone is a key starting material for the synthesis of various trifluoromethyl-substituted heterocycles. For example, its reaction with hydrazines provides a straightforward route to pyrazoles, a scaffold present in numerous pharmaceuticals, including the anti-inflammatory drug celecoxib. Similarly, reactions with amidines or guanidines can lead to the formation of pyrimidines.

Experimental Workflow for Pyrazole Synthesis

Caption: Workflow for trifluoromethylated pyrazole synthesis.

As a Michael Acceptor in Drug Synthesis:

The pronounced electrophilicity of the β-carbon allows for its use as a Michael acceptor in the synthesis of more complex drug candidates. This reaction can be employed to introduce the trifluoromethyl ketone moiety into a larger molecule, potentially enhancing its biological activity and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its trifluoromethyl group imparts unique electronic properties that drive a range of useful transformations, including nucleophilic additions and cycloadditions. The ability to selectively functionalize either the carbonyl carbon or the β-carbon provides chemists with a high degree of control in the synthesis of complex molecular architectures. As the demand for novel, more effective pharmaceuticals continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of therapeutics. Further research into asymmetric transformations and novel cycloaddition reactions involving this and related trifluoromethylated enones will continue to expand their synthetic utility and impact on drug discovery.

References

-

Organic Syntheses. Procedure. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. (3E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one. [Link]

- Google Patents.

-

Organic Syntheses. [ - Spiro[4.5]decan-1-one, 4-methoxy-. [Link]

-

NSF Public Access Repository. and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes. [Link]

-

MDPI. Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. [Link]

-

ResearchGate. 3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions. [Link]

-

MDPI. On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. [Link]

-

ResearchGate. Figure S122. 1 H NMR spectrum of compound 4-Methoxy-3-penten-2-one,.... [Link]

-

PubChem. 3-Methoxyperfluoro(2-methylpentane). [Link]

-

Growing Science. Current Chemistry Letters [3+2] Cycloadditions of 1-halo-1-nitroethenes with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone a. [Link]

-

PubChem. 1,1,1-Trifluoro-4-hydroxypentan-2-one. [Link]

-

Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]

-

PubChem. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]

-

PubChem. 1,1,1-Trifluoro-2,3-dimethoxypropane. [Link]

-

PubChem. 1,1,1-Trifluoro-4-hydroxypentan-2-one. [Link]

-

SpectraBase. 1-But-3-en-2-yloxy-4-methoxybenzene - Optional[13C NMR]. [Link]

-

SpectraBase. (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR]. [Link]rabase.com/spectrum/AvcshisIKOO)

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C6H7F3O2) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Penten-2-one, 1,1,1-trifluoro-4-methyl- synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Methoxyperfluoro(2-methylpentane) | C7H3F13O | CID 14689855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Characteristics of (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a fluorinated organic compound of interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making a thorough understanding of its physical characteristics essential for its application. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with detailed experimental protocols for their determination. As a Senior Application Scientist, the emphasis of this guide is not only on the data itself but also on the scientific rationale behind the methodologies presented, ensuring a self-validating system of protocols for robust and reproducible research.

Chemical Identity and Molecular Structure

This compound is a β-alkoxy-α,β-unsaturated trifluoromethyl ketone. The "(3E)" designation indicates the stereochemistry at the C3-C4 double bond, with the substituents on the double bond having an entgegen (opposite) configuration.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 102145-82-4 | |

| Molecular Formula | C₆H₇F₃O₂ | |

| Molecular Weight | 168.11 g/mol | |

| Canonical SMILES | CC(=CC(=O)C(F)(F)F)OC | |

| Isomeric SMILES | C/C(=C\C(=O)C(F)(F)F)/OC | |

| InChI | InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+ | |

| InChIKey | XJNIYNVIHHABIV-ONEGZZNKSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various biological and chemical systems. The data presented below is a combination of predicted values from computational models.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Density | 1.193 g/cm³ | |

| Boiling Point | 103.6 °C at 760 mmHg | |

| Refractive Index | 1.371 | |

| Flash Point | 17.1 °C | |

| logP | 1.668 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Note: The values in Table 2 are computationally predicted and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the experimental determination of key physical characteristics. The causality behind each step is explained to provide a deeper understanding of the methodology.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting point range is indicative of a pure substance.

Figure 2: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: A small amount of the crystalline solid is placed on a clean, dry watch glass and finely powdered using a spatula. This ensures uniform heat distribution.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal for accurate measurement.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Approximate Melting Point: The sample is heated at a rapid rate (10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, through the previously determined approximate range.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic for liquid compounds.

Detailed Protocol (Micro method):

-

Sample Preparation: A small amount (a few drops) of the liquid is placed in a small test tube (e.g., a Durham tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for purification (e.g., recrystallization), formulation, and predicting its behavior in biological systems. The principle of "like dissolves like" is a guiding factor.

Figure 3: Workflow for Solubility Testing.

Detailed Protocol:

-

Sample Preparation: Approximately 10-20 mg of the solid compound (or a few drops of a liquid) is placed in a small test tube.

-

Solvent Addition: The solvent is added dropwise, with agitation, up to a total volume of about 1 mL.

-

Observation: The mixture is observed to determine if the compound has dissolved completely.

-

Solvent Series: This procedure is repeated with a series of solvents to classify the compound's solubility. A typical solvent series includes:

-

Water (polar, protic)

-

Diethyl ether (nonpolar)

-

5% aqueous NaOH (basic, for acidic compounds)

-

5% aqueous NaHCO₃ (weakly basic, for strongly acidic compounds)

-

5% aqueous HCl (acidic, for basic compounds)

-

Concentrated H₂SO₄ (strongly acidic, for neutral compounds with heteroatoms)

-

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons and their neighboring protons, while ¹³C NMR provides information about the number of different types of carbon atoms.

Predicted Spectroscopic Data:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ||

| CH₃ (on O) | ~3.8 | s |

| CH (vinylic) | ~5.5 - 6.0 | q |

| CH₃ (on C) | ~2.2 | d |

| ¹³C | ||

| CF₃ | ~118 | q |

| C=O | ~180 | q |

| =CH | ~95 | d |

| =C(OCH₃) | ~170 | s |

| OCH₃ | ~58 | q |

| CH₃ | ~20 | q |

Note: These are predicted values and the actual experimental values may vary. The multiplicity is predicted based on the structure (s=singlet, d=doublet, q=quartet).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Expected IR Absorption Bands:

Based on the structure of this compound, the following characteristic absorption bands are expected:

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ketone) | 1700 - 1720 |

| C=C (alkene) | 1620 - 1680 |

| C-O (ether) | 1050 - 1150 |

| C-F (trifluoromethyl) | 1100 - 1350 (strong, multiple bands) |

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data:

Table 5: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions

| Adduct | Predicted m/z | Source |

| [M+H]⁺ | 169.04709 | |

| [M+Na]⁺ | 191.02903 | |

| [M-H]⁻ | 167.03253 | |

| [M]⁺ | 168.03926 |

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of this compound. While a significant portion of the quantitative data is based on computational predictions due to the limited availability of experimental results in the public domain, the detailed protocols provided herein offer a robust framework for the experimental validation of these properties. For researchers and drug development professionals, the accurate determination of these physical characteristics is a critical step in the journey from a promising compound to a viable therapeutic agent.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

The Strategic Advantage of the Trifluoromethyl Group in Medicinal Chemistry

<-48> A Comprehensive Technical Guide to the Synthesis of Trifluoromethyl-Containing Building Blocks for Modern Drug Discovery

The introduction of a trifluoromethyl (CF3) group is a cornerstone strategy in modern drug discovery for enhancing the properties of bioactive molecules.[1] This small functional group exerts a profound influence on a compound's pharmacokinetic and pharmacodynamic profile due to its unique electronic and steric properties.[1][2]

Key impacts of the CF3 group include:

-

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This often increases a drug's half-life, allowing for less frequent dosing.[1][3]

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and reach its biological target.[3][4]

-

Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the CF3 moiety can substantially lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby affecting its solubility and receptor binding interactions.[3]

-

Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, including hydrogen bonding and electrostatic interactions, which can enhance binding affinity and overall potency.[4][5]

Given these benefits, the development of efficient and reliable methods for introducing the CF3 group into diverse molecular scaffolds is of paramount importance to medicinal chemists and drug development professionals.[6][7]

A Conceptual Framework for Trifluoromethylation

The synthesis of trifluoromethylated compounds can be broadly categorized based on the formal charge of the trifluoromethyl species transferred to the substrate. The three primary strategies—nucleophilic, electrophilic, and radical—offer complementary approaches to tackle different synthetic challenges.[8][9]

Caption: Primary strategies for introducing a trifluoromethyl group.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

The most established method for nucleophilic trifluoromethylation utilizes (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent.[10][11] This reagent serves as a convenient and effective source of the trifluoromethyl nucleophile ([:CF3]−) for addition to a wide range of electrophiles, particularly carbonyl compounds.[11][12]

Mechanism and Activation

TMSCF3 itself is not sufficiently reactive to trifluoromethylate electrophiles directly.[10] The reaction requires activation by a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the key reactive intermediate.[8][12] The mechanism proceeds via an anionic chain reaction:[12]

-

Initiation: The fluoride ion attacks the silicon atom of TMSCF3, forming a transient pentacoordinate siliconate intermediate. This intermediate fragments to release the highly reactive trifluoromethide anion ([:CF3]−).[12]

-

Propagation: The trifluoromethide anion attacks the electrophilic carbon of a carbonyl compound (e.g., an aldehyde or ketone), forming a trifluoromethylated alkoxide intermediate. This alkoxide then reacts with another molecule of TMSCF3, transferring the trimethylsilyl group to the oxygen and regenerating the trifluoromethide anion to continue the catalytic cycle.[11]

-

Termination: The reaction is quenched, and a subsequent acidic workup cleaves the O-Si bond to yield the final trifluoromethylated alcohol.[10]

Caption: Simplified mechanism of nucleophilic trifluoromethylation.

Detailed Experimental Protocol: Trifluoromethylation of Cyclohexanone

The following protocol is adapted from a robust procedure published in Organic Syntheses, ensuring high reproducibility.[13]

Materials:

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Cyclohexanone

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (3 N)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a flame-dried, argon-purged flask, add (trifluoromethyl)trimethylsilane (1.1 equivalents) and anhydrous THF.

-

Cool the flask to 0 °C in an ice-water bath.

-

Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the stirred TMSCF3 solution via syringe.[13]

-

Add a catalytic amount of tetrabutylammonium fluoride trihydrate (TBAF·3H₂O, ~0.1 mol%) to the reaction vessel.[13] An exothermic reaction should be observed.

-

Stir the reaction mixture at 0 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature. Continue stirring for an additional 1-2 hours until the reaction is complete (monitor by GC-MS or TLC).[13]

-

Add 25 mL of THF and 40 mL of 3 N hydrochloric acid to the reaction mixture to quench the reaction and deprotect the silyl ether intermediate. Stir at room temperature for 8 hours.[13]

-

Transfer the mixture to a separatory funnel containing 50 mL of water. Extract the product with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with water (50 mL), and dry over anhydrous magnesium sulfate.[13]

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product (a semi-solid) by sublimation under vacuum to yield 1-trifluoromethyl-1-cyclohexanol as a white, waxy solid.[13]

Data Summary: Substrate Scope and Yields

The Ruppert-Prakash reagent is effective for the trifluoromethylation of a wide variety of aldehydes and ketones, with typical yields being high to excellent.

| Electrophile | Catalyst System | Yield (%) | Reference |

| Benzaldehyde | TBAF (cat.) | >95% | [14] |

| 4-Nitrobenzaldehyde | K₂CO₃ (cat.) | 98% | [14] |

| Cyclohexanone | TBAF (cat.) | 79-82% | [13] |

| Acetophenone | TMA N-oxide (cat.) | 96% | [14] |

| 2-Naphthaldehyde | CsF (cat.) | 95% | [14] |

Electrophilic Trifluoromethylation: Taming the "CF3+" Synthon

For substrates that are electron-rich or nucleophilic in nature, an electrophilic trifluoromethylating agent is required. Hypervalent iodine reagents, particularly Togni reagents, have emerged as the premier class of reagents for delivering a formal "CF3+" equivalent.[15][16][17]

Mechanism and Reactivity

Togni reagents are shelf-stable, crystalline solids that offer a safer alternative to gaseous trifluoromethyl sources.[16] Their reactivity can follow several pathways depending on the substrate and reaction conditions. With many nucleophiles, the reaction is thought to proceed via a single-electron transfer (SET) mechanism, particularly when catalyzed by a transition metal like copper(I).[18][19]

-

Activation: A copper(I) catalyst can reduce the Togni reagent, leading to the fragmentation of the I-CF3 bond and the generation of a trifluoromethyl radical (CF3•) and a Cu(II) species.[18][19]

-

Radical Addition: The highly electrophilic CF3 radical adds rapidly to the nucleophilic substrate (e.g., an enamine or a thiol).[18]

-

Oxidation & Product Formation: The resulting carbon-centered radical is then oxidized by the Cu(II) species to a carbocation, which subsequently loses a proton or is trapped to form the final product, regenerating the Cu(I) catalyst.

Representative Protocol: Synthesis of Togni Reagent II

A robust protocol for the synthesis of one of the most common Togni reagents, 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, is available from Organic Syntheses.[20] The multi-step synthesis involves the preparation of a diol precursor followed by oxidation and trifluoromethylation.

Procedure Highlight (Final Step):

-

The precursor, 1-hydroxy-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, is dissolved in a suitable solvent.

-

The solution is treated with acetic anhydride and trifluoroacetic acid to generate an activated intermediate in situ.

-

This intermediate is then reacted with TMSCF3 in the presence of a fluoride source to install the trifluoromethyl group on the hypervalent iodine center, yielding the final Togni reagent.[20]

Radical Trifluoromethylation: Harnessing Reactive Intermediates

Radical trifluoromethylation provides a powerful method for functionalizing C-H bonds and (hetero)aromatic systems, which are often challenging substrates for ionic methods.[21] Sodium triflinate (CF3SO2Na), known as the Langlois reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent precursor to the trifluoromethyl radical.[22][23]

Mechanism: Generation of the CF3 Radical

The Langlois reagent does not generate the CF3 radical spontaneously. It requires an oxidant to initiate the process via a single-electron oxidation, which is followed by the extrusion of sulfur dioxide (SO2).[22]

CF₃SO₂⁻ —[Oxidant, -e⁻]→ CF₃SO₂• → CF₃• + SO₂

This process can be initiated by chemical oxidants (like tert-butyl hydroperoxide) or, more commonly in modern synthesis, through visible-light photoredox catalysis.[22][24][25] In a typical photoredox cycle, an excited-state photocatalyst oxidizes the triflinate anion to generate the trifluoromethyl radical, which then engages the substrate.[24]

Caption: Simplified photoredox cycle for radical trifluoromethylation.

Future Outlook: Direct C-H Trifluoromethylation

A major frontier in the field is the direct trifluoromethylation of unactivated C(sp³)-H bonds.[21] This approach offers maximal atom and step economy by avoiding the need for pre-functionalized substrates. Recent breakthroughs have merged photoredox catalysis with other catalytic cycles, such as decatungstate-catalyzed hydrogen atom transfer (HAT) and copper catalysis, to achieve this challenging transformation.[26] These methods allow for the late-stage functionalization of complex molecules, including approved drugs and natural products, providing rapid access to novel and potentially more effective analogues.[26]

Conclusion

The synthesis of trifluoromethyl-containing building blocks has evolved from classical methods requiring harsh conditions to a sophisticated toolkit of nucleophilic, electrophilic, and radical strategies. Reagents like TMSCF3, Togni reagents, and sodium triflinate have become indispensable in both academic and industrial laboratories. The continued development of catalytic and direct C-H functionalization methods promises to further streamline the incorporation of the vital CF3 group, accelerating the discovery of next-generation pharmaceuticals and agrochemicals.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-1739. [Link]

-

Das, S., et al. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58, 10765-10783. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

-

Singh, R. P., Ghoshal, T., & Mishra, V. (2024). Trifluoromethylation Strategies of Alcohols and Phenols. Asian Journal of Organic Chemistry, 13(11), e202400179. [Link]

-

Das, S., et al. (2022). Recent Advances in Transition-Metal Mediated Trifluoromethylation Reactions. ResearchGate. Retrieved from [Link]

-

Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. PubMed. [Link]

-

Prakash, G. K. S., et al. (2014). 1-trifluoromethyl-1-cyclohexanol. Organic Syntheses, 91, 82. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(14), 5493. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Yagupolskii, Y. L., & Ilchenko, A. Y. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7578. [Link]

-

Middleton, W. J. (1988). bis(trifluoromethyl)diazomethane. Organic Syntheses, Coll. Vol. 6, 10. [Link]

-

Ni, C., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1143-1160. [Link]

-

Barata-Vallejo, S., & Postigo, A. (2021). Toward Sustainable Trifluoromethylation Reactions: Sodium Triflinate under the Spotlight. In Sustainable Synthesis of Pharmaceuticals. [Link]

-

Eisenberger, P., et al. (2014). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses, 91, 248. [Link]

-

Le, C., et al. (2020). The merger of decatungstate and copper catalysis to enable aliphatic C(sp3)–H trifluoromethylation. Nature Chemistry, 12, 482-488. [Link]

-

Le, C., & MacMillan, D. W. C. (2022). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 6, 337-353. [Link]

-

Fang, J., et al. (2017). Photoredox-catalysed chloro-, bromo- and trifluoromethylthio-trifluoromethylation of unactivated alkenes with sodium triflinate. Chemical Communications, 53, 7638-7641. [Link]

-

Alcaide, B., Almendros, P., & Luna, A. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(21), 6666. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Lee, S., & Choi, S. (2022). Redox-Neutral Decarboxylative and Desulfonylative C(sp3) Trifluoromethylation: Method Development and Mechanistic Inquiry. ChemRxiv. [Link]

-

Prakash, G. K. S., et al. (2010). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 75(8), 2689-2695. [Link]

-

Ambler, B. R., et al. (2018). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 140(30), 9579-9583. [Link]

-

Al-Masum, M. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(ii), 362-405. [Link]

-

Sharma, U. K., et al. (2020). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Organic & Biomolecular Chemistry, 18, 4574-4595. [Link]

-

May, J. A., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(45), 15223-15235. [Link]

-

Li, Y., et al. (2019). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 15, 2235-2241. [Link]

-

Wu, J., et al. (2014). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis, 4(8), 2697-2704. [Link]

-

Lee, S. (2020). Electrophilic Fluorination. Bryn Mawr College. Retrieved from [Link]

-

Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 69. [Link]

-

Umemoto, T. (2010). Development of Electrophilic Trifluoromethylating Reagents. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1158-1167. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. brynmawr.edu [brynmawr.edu]

- 16. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. chinesechemsoc.org [chinesechemsoc.org]

- 22. researchgate.net [researchgate.net]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Photoredox-catalysed chloro-, bromo- and trifluoromethylthio-trifluoromethylation of unactivated alkenes with sodium triflinate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. ccspublishing.org.cn [ccspublishing.org.cn]

- 26. The merger of decatungstate and copper catalysis to enable aliphatic C(sp3)-H trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone Electron-Withdrawing Moiety in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group stands as a paramount functional group in contemporary organic and medicinal chemistry, primarily owing to its profound electron-withdrawing nature. This guide provides a comprehensive technical exploration of the electronic effects of the CF₃ group, elucidating the fundamental principles that govern its influence on molecular properties. We will delve into the inductive and resonance effects, the impact on acidity and basicity, and the strategic exploitation of these properties in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This document serves as a detailed resource, integrating theoretical underpinnings with practical applications and experimental methodologies for professionals engaged in chemical research and pharmaceutical development.

Introduction: The Unique Stature of the Trifluoromethyl Group

The strategic incorporation of fluorine-containing functional groups has revolutionized the landscape of materials science, agrochemicals, and particularly, pharmaceuticals.[1] Among these, the trifluoromethyl group (-CF₃) is a ubiquitous and powerful moiety.[2] Its prevalence stems from a unique combination of properties: high electronegativity, a compact steric profile, and significant metabolic stability conferred by the strength of the C-F bond.[3] This guide will focus on the core electronic characteristic of the CF₃ group – its potent electron-withdrawing ability – and the cascading effects this has on the chemical and biological behavior of molecules. Understanding these principles is critical for the rational design of novel chemical entities with tailored properties.

The Electronic Architecture of the Trifluoromethyl Group: A Tale of Two Effects

The electron-withdrawing capacity of the trifluoromethyl group is a consequence of the high electronegativity of the three fluorine atoms. This manifests primarily through a strong inductive effect, with a negligible resonance contribution.

The Dominant Inductive Effect (-I)

The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon atom to which they are attached. This potent negative inductive effect (-I) is the primary mode through which the CF₃ group exerts its electron-withdrawing influence.[4][5] This effect propagates through the sigma bond framework of the molecule, influencing the electron distribution of adjacent atoms and functional groups.[6] The CF₃ group is considered one of the most powerful electron-withdrawing groups in organic chemistry.[4]

The Negligible Resonance Effect

Unlike halogens such as chlorine or bromine, the trifluoromethyl group does not possess lone pairs of electrons that can participate in resonance donation (+M effect). While hyperconjugation involving the C-F bonds has been a topic of discussion, the consensus is that any such effect is minimal and does not counteract the dominant inductive withdrawal.[7] Therefore, for all practical purposes in synthetic and medicinal chemistry, the CF₃ group is considered a purely inductively electron-withdrawing substituent.

Diagram: Electronic Effects of the Trifluoromethyl Group

Caption: Dominant inductive electron withdrawal by the CF₃ group.

Quantifying the Electron-Withdrawing Strength: Hammett Constants

The electronic effect of a substituent can be quantitatively described by Hammett constants (σ). These parameters are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a group. The trifluoromethyl group possesses a large positive Hammett constant (σₚ = +0.54), indicating its strong electron-withdrawing nature, particularly when situated at the para position of an aromatic ring.[8][9] This value is comparable to that of a nitro group (σₚ = +0.78), highlighting the significant electronic perturbation the CF₃ group can induce.

| Substituent | Hammett Constant (σₚ) |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | +0.23 |

| -CF₃ | +0.54 |

| -CN | +0.66 |

| -NO₂ | +0.78 |

Table 1: Comparison of Hammett constants for common substituents.

Impact on Acidity and Basicity: Modulating pKa

The potent electron-withdrawing nature of the trifluoromethyl group has a profound impact on the acidity and basicity of nearby functional groups.

Enhancement of Acidity